molecular formula C6H5NO2 B112166 3-Hydroxypyridine-4-carboxaldehyde CAS No. 1849-54-3

3-Hydroxypyridine-4-carboxaldehyde

Cat. No.: B112166
CAS No.: 1849-54-3
M. Wt: 123.11 g/mol
InChI Key: NVLPDIRQWJSXLZ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

3-Hydroxypyridine-4-carboxaldehyde, also known as 3-Hydroxyisonicotinaldehyde (HINA), is a derivative of pyridine, with hydroxyl and aldehyde substituents . It has been studied as a simple analogue of vitamin B6 . The primary target of this compound is the enzyme-bound form of pyridoxal 5′-phosphate, the active form of the coenzyme vitamin B6 .

Mode of Action

The enzyme mechanism involves imine formation, giving a Schiff’s base . This compound has been used as an analogue of pyridoxal 5′-phosphate, and such derivatives of HINA with amino acids have been studied for their reaction kinetics . These studies have led to insights about the enzymes which use pyridoxal 5-phosphate .

Biochemical Pathways

The biochemical pathways affected by this compound are those involving the enzymes that use pyridoxal 5-phosphate . The compound’s interaction with these enzymes and its role as a simple analogue of vitamin B6 suggest that it may influence the metabolic pathways associated with this vitamin.

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its interaction with enzymes that use pyridoxal 5′-phosphate . By acting as an analogue of this coenzyme, the compound could potentially influence the function of these enzymes and the biochemical pathways they are involved in.

Action Environment

The action, efficacy, and stability of this compound may be influenced by various environmental factors. For instance, its fluorescent properties vary depending on the pH of the solution it is in . At pH above 7.1 in aqueous solutions, HINA is in its anionic form, with its absorbance peak at 385 nm and emission peak at 525 nm

Chemical Reactions Analysis

3-Hydroxypyridine-4-carboxaldehyde undergoes various chemical reactions, including:

Comparison with Similar Compounds

3-Hydroxypyridine-4-carboxaldehyde can be compared with other pyridinecarboxaldehydes such as:

This compound is unique due to its hydroxyl group, which imparts distinct fluorescent properties and makes it a valuable analogue of vitamin B6 .

Properties

IUPAC Name

3-hydroxypyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO2/c8-4-5-1-2-7-3-6(5)9/h1-4,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVLPDIRQWJSXLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50171673
Record name 3-Hydroxy-4-formylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50171673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1849-54-3
Record name 3-Hydroxy-4-pyridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1849-54-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxy-4-formylpyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001849543
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxy-4-formylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50171673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1849-54-3
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of studying the reaction kinetics of 3-Hydroxypyridine-4-carboxaldehyde with amino acids like alanine and histamine?

A1: Research on the reaction kinetics of this compound with amino acids provides valuable insights into the formation mechanisms and stability of aldimine species. [, ] These aldimines are important intermediates in various biological processes and understanding their formation can help researchers design and develop new drugs or optimize existing ones. For example, the study focusing on the reaction with alanine investigates the rate constants for base-catalyzed reactions, shedding light on the influence of pH and different bases on aldimine formation. [] This knowledge is crucial for understanding the behavior of this compound in biological systems where pH and the presence of various molecules can significantly influence its reactivity.

Q2: Why is the synthesis of this compound considered important in the context of vitamin B6 research?

A2: this compound is considered a vitamin B6 analog. [, ] This means it shares structural similarities with vitamin B6 and may exhibit similar biological activities. Researchers are interested in exploring improved synthesis methods for this compound [] because it offers a platform to study structure-activity relationships related to vitamin B6. By modifying the structure of this analog and observing the changes in its properties and biological effects, researchers can gain a deeper understanding of the specific structural features essential for vitamin B6 activity. This knowledge can potentially lead to the development of novel vitamin B6 derivatives with enhanced therapeutic potential or a better understanding of vitamin B6 deficiency-related diseases.

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